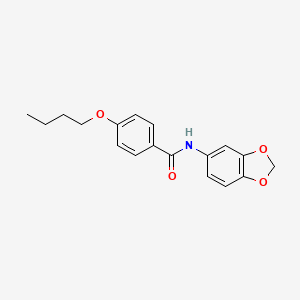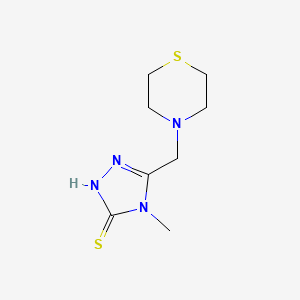![molecular formula C15H17N3O2S B4890924 3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, also known as DPBSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBSH is a hydrazide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to modulate certain signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the size of tumors and alleviate inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments such as its stability, solubility, and ease of synthesis. However, this compound also has certain limitations such as its low potency and specificity for certain enzymes and signaling pathways.
Orientations Futures
There are several future directions for 3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide research such as the development of more potent and specific analogs, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of this compound as a catalyst for various organic reactions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through a multi-step process and has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent, as well as its potential as a ligand for metal ions and a catalyst for various organic reactions. While this compound has several advantages for lab experiments, it also has certain limitations, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with 3,4-dimethylbenzenesulfonylhydrazide in the presence of a base. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In material science, this compound has been studied for its potential as a ligand for metal ions due to its ability to form stable complexes with various metal ions. This compound has also been investigated for its potential as a catalyst for various organic reactions due to its ability to activate certain functional groups.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-4-5-15(10-12(11)2)21(19,20)18-17-13(3)14-6-8-16-9-7-14/h4-10,18H,1-3H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUXVSZBMGYRX-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)

![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)

![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)
![3-bromo-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4890905.png)

![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)

![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4890947.png)